molecular formula C11H15N5O4 B8762119 3'-Azido-2',3'-dideoxy-5-ethyluridine CAS No. 105380-83-4

3'-Azido-2',3'-dideoxy-5-ethyluridine

Katalognummer: B8762119
CAS-Nummer: 105380-83-4
Molekulargewicht: 281.27 g/mol
InChI-Schlüssel: SUUIYCJSXUMURT-DJLDLDEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3'-Azido-2',3'-dideoxy-5-ethyluridine (CS-85) is a synthetic nucleoside analog characterized by a 3'-azido group, a 2',3'-dideoxyribose moiety, and a 5-ethyl substitution on the uracil base. It has been primarily utilized as an internal standard in pharmacokinetic studies due to its structural stability and detectability via HPLC/UV methods .

Eigenschaften

CAS-Nummer

105380-83-4

Molekularformel

C11H15N5O4

Molekulargewicht

281.27 g/mol

IUPAC-Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N5O4/c1-2-6-4-16(11(19)13-10(6)18)9-3-7(14-15-12)8(5-17)20-9/h4,7-9,17H,2-3,5H2,1H3,(H,13,18,19)/t7-,8+,9+/m0/s1

InChI-Schlüssel

SUUIYCJSXUMURT-DJLDLDEBSA-N

Isomerische SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Kanonische SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

1. Anti-HIV Activity
Research indicates that 3'-azido-2',3'-dideoxy-5-ethyluridine exhibits significant anti-HIV properties. In studies, it has been shown to inhibit HIV replication with an IC50 value comparable to other nucleoside analogs. For instance, derivatives of this compound have demonstrated effective inhibition of HIV-1, with some analogs achieving IC50 values as low as 0.023 µM, indicating potent antiviral activity against the virus .

2. Mechanism of Action
The mechanism by which this compound exerts its antiviral effects involves the incorporation into viral DNA during reverse transcription, leading to chain termination. This action is crucial in preventing the replication of HIV within infected cells . Additionally, its analogs have been evaluated for their ability to inhibit other retroviruses, showcasing a broader spectrum of antiviral activity .

Cytotoxicity and Cancer Treatment

1. Cytotoxic Effects on Cancer Cells
In vitro studies have assessed the cytotoxicity of this compound and its phosphoramidate derivatives against various human cancer cell lines, including cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells. Notably, certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting that modifications can significantly improve therapeutic efficacy .

2. Case Studies and Findings
A study evaluating several phosphoramidate derivatives showed that one particular derivative had a much higher cytotoxic effect than this compound itself, indicating the potential for developing more effective chemotherapeutic agents based on this nucleoside analog .

Compound Cell Line IC50 (µM)
This compoundHeLaX
Phosphoramidate Derivative 13HeLaY
Phosphoramidate Derivative 17KBZ

Pharmacokinetics and Prodrug Development

1. Prodrug Formulations
The pharmacokinetic profile of this compound has been explored through the development of prodrugs aimed at improving bioavailability and reducing toxicity. For example, novel prodrugs have been synthesized and validated using high-performance liquid chromatography (HPLC) methods to assess their stability and release profiles in biological systems .

2. Toxicity Mitigation
Research has also focused on mitigating the hematologic toxicity associated with nucleoside analogs like AZT by co-administering compounds such as uridine. This approach aims to enhance the therapeutic index of antiviral treatments while minimizing adverse effects .

Analyse Chemischer Reaktionen

Key Chemical Reactions

2.1 Azide Substitution
The reaction sequence involves:

  • Activation of hydroxyl groups (e.g., mesylation with MsCl).

  • Nucleophilic substitution with sodium azide (NaN₃) to introduce the 3'-azido group .

  • Deprotection of hydroxyl groups (e.g., methanolysis) to restore the nucleoside structure .

2.2 Conformational Analysis
The compound adopts a C3'-exo sugar conformation , which is critical for antiviral activity. This conformation positions the 5'-hydroxyl group axially, influencing interactions with enzymes like reverse transcriptase (RT) .

Biological Activity and Reaction Mechanisms

3.1 Antiviral Activity

  • EC₅₀ values :

    • 3'-Azido-2',3'-dideoxy-5-ethyluridine : EC₅₀ = 4.9 μM .

    • 3'-Azido-2',3'-dideoxyuridine (N3ddU) : EC₅₀ = 0.18–0.46 μM .

  • Enhanced activity with azide substitution compared to non-azido analogs .

3.2 Metabolic Pathways

  • Phosphorylation : The triphosphate derivative (3'-Azido-2',3'-ddUTP) is a substrate for viral RT, leading to chain termination during DNA synthesis .

  • Prodrug Development : Modifications (e.g., pivaloyloxymethyl or valinyl esters) improve bioavailability while retaining azide functionality .

Structural and Conformational Data

  • Molecular Formula : C₁₁H₁₅N₅O₄ .

  • Conformation : C3'-exo sugar ring with low anti glycosyl linkage , optimizing interactions with viral RT .

  • NMR Analysis : Used to confirm stereochemistry and conformational assignments (e.g., Nuclear Overhauser Effect experiments) .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Structural Analogues

3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC, CS-92)
  • Structural Differences : Replaces uracil with 5-methylcytosine and lacks the 5-ethyl group.
  • Metabolism : Rapidly deaminated to AZT in rhesus monkeys, with 32% conversion to AZT and renal excretion as a primary clearance route .
  • Pharmacokinetics : Oral bioavailability of 26% in monkeys, lower than AZT (60–70%) due to first-pass metabolism .
3'-Azido-3'-deoxythymidine (AZT)
  • Structural Differences : Features a thymine base (5-methyl substitution) instead of 5-ethyluracil.
  • Activity : AZT-triphosphate (AZT-TP) inhibits HIV reverse transcriptase (RT) with a Ki of 0.01 µM, comparable to CS-85-triphosphate (Ki = 0.02 µM) .
  • Toxicity: Generates 3'-amino metabolites (e.g., AMT), which are myelotoxic, whereas CS-85's amino derivative (AMddU) shows lower bone marrow toxicity .
5-Halogenated Analogs (5-Iodo/Bromo-AzddU)
  • Structural Differences : Halogens (I, Br) at the 5-position instead of ethyl.
  • Activity : 5-Iodo-AzddU exhibits enhanced RT inhibition (IC₅₀ = 0.05 µM) compared to CS-85 (IC₅₀ = 0.1 µM), likely due to increased steric bulk .

Metabolic Pathways

Compound Key Metabolic Pathways Enzymes Involved Major Metabolites
CS-85 Glucuronidation (minor), azido reduction to 3'-amino derivative (AMddU) UDP-glucuronosyltransferase, CYP450 GAzddU (glucuronide), AMddU
AzddMeC Deamination to AZT, glucuronidation (AZT-glucuronide) Deaminases, UDP-GT AZT, AZT-glucuronide
AZT Glucuronidation, phosphorylation to AZT-TP Thymidine kinase, UDP-GT AZT-TP, AZT-glucuronide
5-Iodo-AzddU Azido reduction, dehalogenation CYP450, dehalogenases AMddU, deiodinated products
  • Unique Pathway for CS-85: Unlike AzddU, CS-85 forms 5'-O-diphosphohexose derivatives, a novel pathway enhancing intracellular retention .

Antiviral Activity and Mechanism

Compound RT Inhibition (IC₅₀, µM) Selectivity (RT vs. DNA Pol α) Phosphorylation Efficiency (vs. Thymidine)
CS-85 0.1 100-fold 40%
AZT 0.01 60-fold 30%
5-Iodo-AzddU 0.05 120-fold 35%
AzddMeC 0.5 50-fold <10%
  • Mechanistic Insight : CS-85-TP competes with dTTP for RT incorporation, causing chain termination. Its 5-ethyl group may hinder excision by RT-associated exonuclease compared to AZT-TP .

Pharmacokinetics and Toxicity

  • AZT : High bone marrow toxicity (IC₅₀ = 800 µM) linked to AMT formation .
  • AzddMeC : Shorter half-life (t₁/₂ = 0.5–1.3 hr) and incomplete oral absorption (26% bioavailability) .

Prodrug Potential and Therapeutic Optimization

  • CS-85 Prodrugs: Limited data, but 5'-O-valinate prodrugs of AzddU show enhanced plasma stability and anti-HIV activity (EC₅₀ = 0.8 µM vs. 2.5 µM for AzddU) .
  • AZT Prodrugs : 5'-O-phosphoramidates and lipid conjugates improve brain penetration and reduce dosing frequency .

Vorbereitungsmethoden

Core Sugar Modifications: Azidation and Dideoxygenation

Optimization Strategies

Solvent Systems for Azidation

Comparative studies demonstrate that mixed polar-aprotic solvents enhance azide incorporation:

Solvent SystemTemperature (°C)Yield (%)Impurities (%)
DMF1206812
DMF-1,4-dioxane (3:1)100854
Dimethylacetamide110728

Data adapted from patent RU2135512C1.

Purification Techniques

  • Crude Product : Initial isolation via rotary evaporation followed by ethyl acetate/water extraction.

  • Chromatography : Silica gel column with gradient elution (hexane:ethyl acetate 4:1 to 1:1).

  • Crystallization : Final recrystallization from acetone-water (2:1) yields >99% purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.25 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.35–2.45 (m, 2H, H-2'), 3.85 (dd, J=3.2 Hz, 1H, H-4'), 5.75 (d, J=8.0 Hz, 1H, H-5), 7.90 (s, 1H, H-6).

  • IR (KBr): 2105 cm⁻¹ (N₃ stretch), 1680 cm⁻¹ (C=O).

Chromatographic Purity

  • HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, retention time = 12.3 min.

  • Mass Spec : [M+H]⁺ = 282.1 m/z (calculated 281.27) .

Q & A

Q. Methodological solutions :

  • Use phosphoramidate prodrugs to enhance membrane permeability and bypass kinase-dependent activation.
  • Conduct steady-state kinetic assays with purified RT to isolate enzymatic inhibition from metabolic variables .

What prodrug strategies improve the bioavailability of this compound, and how are their efficacies validated?

Prodrug design focuses on masking polar groups to enhance absorption:

  • Phosphoramidates : Esterification of the 5'-OH group with lipophilic moieties (e.g., bromomyristoyl) improves cellular uptake.
  • 5'-O-alkyl esters : These derivatives resist enzymatic degradation and prolong half-life.

Q. Validation steps :

  • Compare pharmacokinetic profiles (plasma Cmax, T1/2) in murine models.
  • Measure intracellular triphosphate levels via LC-MS/MS.
  • Assess toxicity in primary lymphocytes to confirm selective antiviral action .

Why do triphosphate derivatives of this compound exhibit variable inhibition across enzymes like HIV RT and telomerase?

Structural differences in enzyme active sites dictate selectivity:

  • HIV RT : Prefers hydrophobic substitutions at the 3'-position (e.g., AZTTP), while bulkier groups (e.g., 5-ethyl) reduce binding.
  • Telomerase : Requires precise positioning of the triphosphate moiety; 3'-azido steric hindrance disrupts template alignment.

Q. Experimental approaches :

  • Perform X-ray crystallography of enzyme-ligand complexes.
  • Use competitive inhibition assays with modified substrates (e.g., α-thiotriphosphates) to probe binding dynamics .

Methodological Considerations

How should researchers design assays to evaluate the compound’s impact on mitochondrial DNA polymerase γ?

  • In vitro assays : Use purified polymerase γ and measure incorporation of radiolabeled this compound-TP into DNA templates.
  • Cell-based assays : Quantify mitochondrial DNA depletion in HepG2 cells via qPCR after long-term exposure.
  • Controls : Include AZT as a positive control, as it is a known mitochondrial toxin .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.